N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide
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Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science Applications
Advanced Synthesis Techniques : The development of advanced synthesis techniques, such as the base-mediated C-arylation of 2-nitrobenzenesulfonamides, demonstrates the utility of nitrobenzenesulfonamides in organic synthesis. This process involves the formation of a quaternary carbon center, which is crucial for the synthesis of 3,3-disubstituted indolinone derivatives. The method relies on simple, commercially available building blocks and provides good overall yields, showcasing the compound's role in synthesizing complex molecules under mild conditions (Giménez-Navarro et al., 2015).
Versatility in Preparations : The versatility of nitrobenzenesulfonamides, including their derivatives, is highlighted in their use for preparing secondary amines and protecting amines. This is achieved through smooth alkylation by Mitsunobu reaction or conventional methods, resulting in N-alkylated sulfonamides with near quantitative yields. Such sulfonamides can be deprotected via Meisenheimer complexes, offering a pathway to secondary amines in high yields, underlining their broad applicability in synthetic chemistry (Fukuyama et al., 1995).
Medicinal Chemistry Applications
Antitubercular Activity : Research into the antitubercular potential of sulfonamide derivatives has shown promising results. For instance, certain sulfonamide molecules have been synthesized and evaluated for their ability to inhibit the enoyl reductase enzyme of Mycobacterium tuberculosis. The structure-activity relationship and docking studies provide insights into their plausible inhibitory action, indicating potential applications in developing new antitubercular agents (Purushotham & Poojary, 2018).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-23(25)16-7-9-17(10-8-16)29(26,27)21-14-19(20-6-3-13-28-20)22-12-11-15-4-1-2-5-18(15)22/h1-10,13,19,21H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBBXKSABFPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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